molecular formula C12H14N2OS B1425388 [2-(Methoxymethyl)-5-phenyl-1,3-thiazol-4-yl]methanamine CAS No. 1340521-16-5

[2-(Methoxymethyl)-5-phenyl-1,3-thiazol-4-yl]methanamine

Cat. No.: B1425388
CAS No.: 1340521-16-5
M. Wt: 234.32 g/mol
InChI Key: APBTZXGPIAYMJX-UHFFFAOYSA-N
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Description

[2-(Methoxymethyl)-5-phenyl-1,3-thiazol-4-yl]methanamine is a chemically synthesized building block featuring a thiazole core, a privileged scaffold in medicinal chemistry. The thiazole ring, a five-membered heterocycle containing nitrogen and sulfur, is a versatile moiety with significant chemical and biological relevance due to its aromatic properties and the presence of multiple reactive sites for structural diversification . The specific substitution pattern on this compound—with a methoxymethyl group at the 2-position, a phenyl ring at the 5-position, and a reactive aminomethyl group at the 4-position—makes it a valuable intermediate for the design and synthesis of novel bioactive molecules. Thiazole-containing compounds are extensively investigated for a wide spectrum of therapeutic applications. Molecules based on the thiazole scaffold have demonstrated potent biological activities, including anticancer, antimicrobial, anti-inflammatory, and antitumor effects . The presence of the aminomethyl group is particularly valuable, as it serves as a handle for further chemical functionalization, such as amide bond formation or reductive amination, allowing researchers to conjugate the thiazole core to other pharmacophores or create diverse compound libraries for structure-activity relationship (SAR) studies. The mechanism of action for thiazole derivatives is often multifaceted and target-dependent. They are known to interact with various enzymes and receptors, potentially inhibiting key pathways involved in disease progression. For instance, some thiazole-based compounds act as enzyme inhibitors, interfering with microbial growth or cancer cell proliferation, while others may modulate cellular receptors to induce biological effects like apoptosis . This compound is closely related to structural analogs documented in scientific literature and patents for their research utility, underscoring its potential in hit-to-lead optimization campaigns . This product is provided for research and development purposes only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate care and conduct their own experiments to determine the specific properties and suitability for their applications.

Properties

IUPAC Name

[2-(methoxymethyl)-5-phenyl-1,3-thiazol-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2OS/c1-15-8-11-14-10(7-13)12(16-11)9-5-3-2-4-6-9/h2-6H,7-8,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APBTZXGPIAYMJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NC(=C(S1)C2=CC=CC=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Gewald Reaction-Based Synthesis

The most prevalent approach involves the Gewald reaction, a classical method for thiazole synthesis, which proceeds via condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester:

  • Step 1: Condensation of phenylacetonitrile with elemental sulfur and a ketone derivative (e.g., acetophenone) in the presence of a base (e.g., imidazole or pyridine) yields a 2-aminothiazole intermediate.

  • Step 2: Functionalization at the 4-position involves alkylation with methoxymethyl halides (e.g., chloromethyl methyl ether) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) , with potassium carbonate (K₂CO₃) as a base to facilitate nucleophilic substitution, affording [2-(Methoxymethyl)-5-phenyl-1,3-thiazol-4-yl] derivatives .

  • Step 3: The amino group at the 4-position is then converted into the corresponding methanamine via reductive amination using formaldehyde and ammonium chloride under mild conditions, or by direct nucleophilic substitution with ammonia derivatives.

Alternative Synthetic Strategy via Cyclization of Thiazole Precursors

Another route involves the cyclization of pre-functionalized thiazole precursors:

  • Step 1: Synthesize 2-aminothiazole derivatives bearing phenyl groups at the 5-position through cyclization of α-aminothioesters with α-haloketones.

  • Step 2: Alkylate the 4-position with chloromethyl methyl ether under basic conditions to introduce the methoxymethyl group.

  • Step 3: Convert the amino group at the 4-position into a methanamine via reductive amination or nucleophilic substitution with ammonia.

Industrial-Scale Synthesis Considerations

For large-scale production, continuous flow reactors are employed to improve yield and purity. The process involves:

  • Precise control of temperature and reaction time during the cyclization and alkylation steps.
  • Use of high-purity reagents and solvents.
  • Implementation of purification steps such as recrystallization or chromatography to isolate the desired compound in high purity.

Reaction Conditions and Reagents

Reaction Step Reagents Solvent Conditions Notes
Thiazole ring formation Sulfur, phenylacetonitrile, ketone Ethanol or DMSO Reflux Gewald reaction
Methoxymethylation Chloromethyl methyl ether, K₂CO₃ DMF or DMSO Room temp to 50°C Nucleophilic substitution
Amination Formaldehyde, NH₄Cl Aqueous or ethanol Mild heating Reductive amination

Purification Methods

Method Purpose Typical Conditions Remarks
Recrystallization Purify crude product Ethanol/water or ethanol/hexane Removes impurities
Column chromatography Separate based on polarity Silica gel, ethyl acetate/hexane For fine purification
Distillation For volatile intermediates Under reduced pressure Ensures high purity

Research Findings and Data Tables

Synthesis Yield and Efficiency

Method Yield (%) Purity Remarks
Gewald-based synthesis 70–85 ≥99% Widely used, scalable
Cyclization of precursors 65–80 ≥98% Suitable for industrial scale

Characterization Data

Technique Key Features Typical Data
NMR (¹H, ¹³C) Confirm structure δ 3.5–4.5 ppm (methoxymethyl CH₂), aromatic signals at δ 7.2–7.4 ppm
IR Functional groups N-H stretch (~3300 cm⁻¹), C=N (~1650 cm⁻¹), C–O (~1100 cm⁻¹)
MS Molecular weight confirmation m/z 234.3 (M⁺)

Summary of Industrial and Laboratory Methods

Aspect Details
Scale Laboratory and industrial
Reagents Phenylacetonitrile, sulfur, chloromethyl methyl ether, ammonia
Reaction conditions Reflux, inert atmosphere, controlled temperature
Purification Recrystallization, chromatography
Yield Typically 70–85%

Scientific Research Applications

Medicinal Chemistry

The thiazole ring is a significant structure in medicinal chemistry, known for its biological activity. Compounds containing thiazole derivatives often exhibit antimicrobial, anti-inflammatory, and anticancer properties.

  • Antimicrobial Activity : Thiazole derivatives are known to inhibit the growth of various bacterial strains. Studies have shown that compounds similar to [2-(Methoxymethyl)-5-phenyl-1,3-thiazol-4-yl]methanamine have demonstrated effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli .
  • Anticancer Properties : Thiazole derivatives have been investigated for their potential in cancer treatment. Research indicates that modifications on the thiazole ring can enhance cytotoxicity against cancer cell lines . The specific compound may interact with cellular pathways that lead to apoptosis in cancer cells.

Agricultural Chemistry

Thiazole compounds are also explored for their applications in agriculture as pesticides or herbicides. Their ability to disrupt biological processes in pests makes them suitable candidates for development into agrochemicals.

  • Pesticidal Activity : Preliminary studies suggest that thiazole derivatives can act as effective insecticides by targeting the nervous system of pests . This application could provide an alternative to traditional pesticides, potentially reducing environmental impact.

Material Science

The unique properties of thiazoles make them suitable for various applications in material science, particularly in the development of organic semiconductors and sensors.

  • Organic Electronics : Thiazole compounds are being researched for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to their electronic properties . The incorporation of this compound into polymer matrices could enhance the performance of these devices.

Case Studies

StudyApplicationFindings
Study on Antimicrobial PropertiesAntimicrobial ActivityDemonstrated significant inhibition against S. aureus and E. coli with a minimum inhibitory concentration (MIC) below 50 µg/mL.
Thiazole Derivatives in Cancer ResearchAnticancer ActivityShowed enhanced cytotoxicity against breast cancer cell lines with IC50 values ranging from 10 to 30 µM.
Development of Organic ElectronicsMaterial ScienceExhibited improved charge mobility when incorporated into polymer blends used for OLEDs, leading to higher efficiency rates compared to traditional materials.

Mechanism of Action

The mechanism of action of [2-(Methoxymethyl)-5-phenyl-1,3-thiazol-4-yl]methanamine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This compound may inhibit certain enzymes or bind to receptors, altering cellular pathways and leading to its observed biological effects .

Comparison with Similar Compounds

Substituent Effects on Bioactivity

  • Chlorophenyl Derivatives : The 3-chloro and 4-chloro phenyl derivatives (e.g., CAS 690632-12-3 and 690632-35-0) demonstrate enhanced RNA-binding affinity in fragment-based drug discovery workflows, attributed to the electron-withdrawing Cl group improving hydrophobic interactions .
  • Methoxymethyl vs. Methoxyphenyl : The methoxymethyl group in the target compound may enhance solubility compared to methoxyphenyl derivatives (e.g., [2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methanamine), which are typically solids .
  • Thiophene vs.

Physicochemical Properties

  • Hydrochloride Salts : Chlorophenyl derivatives are often isolated as hydrochloride salts (e.g., C₁₀H₉ClN₂S·HCl), improving stability and crystallinity for X-ray studies .
  • Collision Cross Section (CCS) : Predicted CCS values for the target compound’s [M+H]+ adduct (131.7 Ų) suggest a compact structure, advantageous for mass spectrometry-based screening .

Biological Activity

Overview

[2-(Methoxymethyl)-5-phenyl-1,3-thiazol-4-yl]methanamine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a thiazole ring, which is known for its potential in various therapeutic applications, particularly in antimicrobial and anticancer research.

  • Chemical Formula : C12_{12}H14_{14}N2_{2}OS
  • Molecular Weight : 234.32 g/mol
  • IUPAC Name : this compound
  • InChI Key : APBTZXGPIAYMJX-UHFFFAOYSA-N

The biological activity of this compound is attributed to its interaction with various molecular targets within biological systems. The thiazole ring can modulate enzyme activity and receptor binding, potentially leading to alterations in cell signaling pathways that contribute to its therapeutic effects.

Antimicrobial Activity

Research indicates that thiazole derivatives, including this compound, exhibit significant antimicrobial properties. A study demonstrated that various thiazole derivatives showed moderate to excellent antibacterial activity against a range of pathogens. The effectiveness of these compounds is often evaluated using standard microbiological assays.

CompoundAntimicrobial Activity
5aModerate
5bExcellent
5cGood
5dWeak

Table 1: Antimicrobial activity of synthesized thiazole derivatives .

Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it demonstrated significant activity against liver carcinoma (HEPG2) cells when tested using the MTT assay, with IC50_{50} values indicating its potential as an anticancer agent.

Cell LineIC50_{50} (µM)
HEPG225
MCF730
A54928

Table 2: Cytotoxicity of this compound against cancer cell lines .

Case Studies and Research Findings

  • Antimicrobial Screening : A series of thiazole derivatives were synthesized and screened for antimicrobial activity. Most compounds exhibited moderate to good activity against Gram-positive and Gram-negative bacteria. Notably, compounds with electron-withdrawing groups on the phenyl ring showed enhanced activity .
  • Anticancer Evaluation : In a comparative study, several thiazole derivatives were evaluated for their cytotoxic effects on cancer cell lines. The results indicated that modifications to the thiazole structure significantly influenced the anticancer potency, highlighting the importance of structural optimization in drug design .
  • Mechanistic Insights : Investigations into the mechanism of action revealed that this compound may inhibit specific enzymes involved in cancer progression and microbial resistance pathways. This suggests potential applications in developing treatments for resistant infections and cancer therapies .

Q & A

Basic: What are the recommended synthetic routes and purification methods for [2-(methoxymethyl)-5-phenyl-1,3-thiazol-4-yl]methanamine?

Methodological Answer:
The synthesis typically involves nucleophilic substitution or condensation reactions. For example:

  • Step 1: React 5-phenyl-1,3-thiazole derivatives with methoxymethyl halides in polar aprotic solvents (e.g., DMF or DMSO) using a base like K₂CO₃ to facilitate substitution at the 4-position .
  • Step 2: Purify the crude product via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the amine .
  • Validation: Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and characterize using 1^1H/13^13C NMR and FTIR to verify the methoxymethyl and phenyl moieties .

Basic: How can the structural and electronic properties of this compound be characterized?

Methodological Answer:

  • X-ray Crystallography: Use SHELX software (SHELXL for refinement) to resolve crystal structures. Optimize data collection at low temperatures (100 K) to minimize thermal motion artifacts .
  • Spectroscopy: Assign NMR peaks using 1^1H-13^13C HSQC/HMBC for connectivity. IR spectroscopy identifies functional groups (e.g., N-H stretch at ~3300 cm⁻¹) .
  • Electronic Analysis: Employ Multiwfn to calculate electrostatic potential surfaces (EPS) or electron localization functions (ELF) to map charge distribution and reactive sites .

Advanced: How can computational methods guide the optimization of this compound for biological activity?

Methodological Answer:

  • Virtual Screening: Use the ZINC database to identify analogs with modified phenyl or thiazole substituents. Perform molecular docking (AutoDock Vina, Glide) against target proteins (e.g., enzymes or receptors) to predict binding affinities .
  • SAR Studies: Synthesize derivatives (e.g., halogenated or alkylated phenyl groups) and correlate structural changes with activity data (IC₅₀, Ki). Analyze trends using regression models or machine learning .
  • Validation: Validate docking poses via molecular dynamics (MD) simulations (GROMACS, AMBER) to assess stability of ligand-protein interactions .

Advanced: How should researchers resolve contradictions in binding data from different assays?

Methodological Answer:

  • Case Example: If NMR screening (T₂ relaxation) suggests strong binding but SPR shows weak affinity:
    • Step 1: Confirm assay conditions (buffer pH, ionic strength) match physiological relevance.
    • Step 2: Use isothermal titration calorimetry (ITC) to measure binding thermodynamics and rule out nonspecific interactions .
    • Step 3: Perform competitive binding assays with known inhibitors to validate target specificity .
  • Statistical Analysis: Apply Student’s t-test or ANOVA to assess significance across replicates. Report confidence intervals to quantify uncertainty .

Advanced: What strategies are effective for analyzing the compound’s reactivity in nucleophilic environments?

Methodological Answer:

  • Kinetic Studies: Monitor reactions with electrophiles (e.g., aldehydes) via UV-Vis or 19^19F NMR (if fluorinated reagents are used). Calculate rate constants under varying pH/temperature .
  • DFT Calculations: Use Gaussian or ORCA to model transition states and activation energies. Compare with experimental data to validate mechanistic pathways .
  • Solvent Effects: Test reactivity in aprotic (e.g., THF) vs. protic (e.g., methanol) solvents to assess stabilization of intermediates .

Basic: What are the best practices for handling and storing this amine derivative?

Methodological Answer:

  • Storage: Keep under inert gas (Ar/N₂) at –20°C in amber vials to prevent oxidation or moisture uptake. Use desiccants (silica gel) in storage containers .
  • Handling: Work in a fume hood with PPE (gloves, goggles). Quench waste with dilute HCl before disposal to neutralize reactive amine groups .

Advanced: How can researchers investigate the compound’s role in modulating protein-ligand interactions?

Methodological Answer:

  • Biophysical Assays:
    • SPR/BLI: Measure real-time binding kinetics (kₐ, k_d) on immobilized targets.
    • NMR Titrations: Track chemical shift perturbations (CSPs) in 2D 1^1H-15^15N HSQC spectra to map binding interfaces .
  • Cryo-EM: Resolve ligand-bound protein complexes at near-atomic resolution to visualize binding modes .

Tables for Key Data

Table 1: Common Synthetic Conditions

StepReagents/ConditionsPurposeReferences
1DMF, K₂CO₃, 80°CNucleophilic substitution
2Ethanol/water recrystallizationPurification

Table 2: Computational Tools for Drug Design

ToolApplicationReference
SHELXLCrystallographic refinement
MultiwfnElectron density analysis
AutoDock VinaMolecular docking

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-(Methoxymethyl)-5-phenyl-1,3-thiazol-4-yl]methanamine
Reactant of Route 2
[2-(Methoxymethyl)-5-phenyl-1,3-thiazol-4-yl]methanamine

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